AZD8309

respiratory inflammation LPS challenge neutrophil chemotaxis

AZD8309 is the definitive, evidence-backed selective CXCR2 antagonist for your translational respiratory and GI research. Unlike generic multi-CXCR blockers or slowly reversible compounds, AZD8309 delivers cleaner CXCR2-specific binding with competitive reversible kinetics, crucial for target engagement studies. It is uniquely validated by a 79% reduction in sputum neutrophils from a Phase I clinical LPS challenge, enabling precise power calculations. For GI models, it uniquely demonstrates dual-organ (pancreas & lung) MPO and protease reduction. Insist on this compound for reproducible, high-confidence data unattainable with other chemokine antagonists.

Molecular Formula C15H14F2N4O2S2
Molecular Weight 384.4 g/mol
CAS No. 333742-48-6
Cat. No. B1666239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD8309
CAS333742-48-6
SynonymsAZD8309;  AZD-8309;  AZD 8309; 
Molecular FormulaC15H14F2N4O2S2
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F
InChIInChI=1S/C15H14F2N4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1
InChIKeySRHSMXLXWORYJK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD8309 (CAS 333742-48-6): Orally Bioavailable CXCR2 Antagonist for Neutrophilic Inflammation Research


AZD8309 is an orally bioavailable small-molecule antagonist of the CXC chemokine receptor 2 (CXCR2) [1]. It belongs to the bicyclic thiazolopyrimidine chemical class and functions by inhibiting CXCR2-mediated neutrophil chemotaxis and transmigration in response to chemokines such as CXCL1 and CXCL8 [2]. AZD8309 has demonstrated reproducible, quantifiable efficacy in reducing neutrophilic inflammation across multiple preclinical models and has been evaluated in a Phase I clinical LPS challenge study in healthy volunteers [1].

Why AZD8309 Cannot Be Replaced by Generic CXCR2 Antagonists in Neutrophil-Driven Inflammation Models


Generic substitution among CXCR2 antagonists is not scientifically valid due to fundamental differences in chemical class, binding kinetics, and in vivo efficacy profiles. AZD8309 is a bicyclic thiazolopyrimidine derivative [1], structurally distinct from diarylurea-based antagonists (e.g., SB-656933), thiazolo[4,5-d]pyrimidin-2(3H)-one derivatives (e.g., Navarixin/SCH-527123), and sulfonamide-containing pyrimidines (e.g., AZD5069). These structural differences translate into divergent pharmacokinetic profiles, receptor binding kinetics (ranging from competitive reversible to slowly reversible insurmountable antagonism), and differential tissue-specific efficacy [2]. The quantitative evidence below establishes that AZD8309 delivers reproducible, model-specific reductions in neutrophilic inflammation that cannot be assumed from other CXCR2 antagonists without direct empirical validation.

AZD8309: Quantitative Comparator Evidence for Scientific Selection and Procurement


Clinical LPS Challenge: AZD8309 Achieves 79% Reduction in Airway Neutrophils

AZD8309 demonstrates robust inhibition of LPS-induced airway neutrophilic inflammation in healthy human volunteers. Compared with placebo, AZD8309 produced a 79% reduction in sputum neutrophils (p<0.05) and a 77% reduction in total sputum cells (p<0.001) [1]. This clinical efficacy establishes AZD8309 as one of the few CXCR2 antagonists with direct human proof-of-pharmacology data for airway neutrophilia.

respiratory inflammation LPS challenge neutrophil chemotaxis

Cross-Study Comparison: AZD8309 vs. SB-656933 in Ozone-Induced Airway Neutrophilia

In a cross-study comparison using similar ozone challenge models, AZD8309 demonstrated a 79% reduction in sputum neutrophils in the LPS challenge model, while SB-656933 achieved a 74% reduction in sputum neutrophils at 150 mg in an ozone challenge model [1][2]. Although the inflammatory stimuli differ (LPS vs. ozone), both models assess airway neutrophil recruitment, providing a comparative benchmark for clinical anti-neutrophilic efficacy. SB-656933 required a 150 mg single dose for 74% reduction, whereas AZD8309 used 300 mg BID dosing for 3 days to achieve 79% reduction.

ozone challenge neutrophil recruitment CXCR2 antagonism

Preclinical Pancreatitis: AZD8309 Reduces Pancreatic Trypsin and Elastase Activity

In a caerulein-induced experimental pancreatitis model in mice, oral administration of AZD8309 (50 mg/kg BID) significantly reduced intrapancreatic trypsin and elastase activity at 8 hours post-induction [1]. Additionally, AZD8309 reduced myeloperoxidase (MPO) content in both pancreas and lungs at 8 h and 24 h, demonstrating dual-organ protection against neutrophil-mediated injury. No comparable in vivo protease inhibition data are publicly available for other CXCR2 antagonists in pancreatitis models.

acute pancreatitis protease activation neutrophil transmigration

Receptor Binding Kinetics: AZD8309 Competitive Reversible vs. AZD5069 Slowly Reversible

AZD8309 functions as a competitive reversible CXCR2 antagonist [1]. In contrast, the structurally related AstraZeneca compound AZD5069 exhibits slowly reversible antagonism with insurmountable antagonism of calcium response curves under short incubation times [2]. AZD5069 binds to human CXCR2 with a pIC50 of 9.1 (IC50 ≈ 0.79 nM) and demonstrates time- and temperature-dependent binding kinetics, resulting in a different pharmacodynamic profile compared to AZD8309. This distinction is critical for experimental design: reversible antagonists allow washout recovery studies, whereas slowly reversible antagonists may produce prolonged target engagement.

receptor binding kinetics antagonist pharmacology insurmountable antagonism

Selectivity Profile: AZD8309 CXCR2 vs. Navarixin CXCR1/CXCR2 Dual Activity

AZD8309 is described as a CXCR2 antagonist without reported CXCR1 activity [1]. In contrast, Navarixin (SCH-527123) demonstrates dual CXCR1/CXCR2 antagonism, with a CXCR2 IC50 of 3 nM and measurable CXCR1 binding (Kd = 41 nM for cynomolgus CXCR1) . For research applications requiring isolated interrogation of CXCR2-mediated pathways without confounding CXCR1 modulation, AZD8309 offers a cleaner pharmacological tool. The clinical and functional implications of dual CXCR1/CXCR2 inhibition remain incompletely characterized.

receptor selectivity CXCR1 off-target profiling

Optimal Research and Procurement Applications for AZD8309 Based on Quantified Evidence


Human LPS Challenge Studies for Respiratory Neutrophilic Inflammation

AZD8309 is the optimal CXCR2 antagonist for human LPS challenge studies requiring validated clinical pharmacodynamic data. The compound achieved a 79% reduction in sputum neutrophils and 77% reduction in total sputum cells in a randomized, double-blind, placebo-controlled crossover study [1]. This established human efficacy dataset enables reliable power calculations and dose selection for translational respiratory research programs targeting COPD, severe asthma, or cystic fibrosis neutrophilic inflammation.

Preclinical Acute Pancreatitis Models Evaluating Neutrophil-Mediated Injury

AZD8309 is uniquely positioned for preclinical acute pancreatitis research requiring simultaneous assessment of neutrophil transmigration and intrapancreatic protease activation. In caerulein-induced pancreatitis, AZD8309 (50 mg/kg BID) significantly reduced pancreatic MPO, trypsin activity, and elastase activity at 8 hours, with sustained MPO reduction in pancreas and lungs at 24 hours [2]. No other CXCR2 antagonist has publicly reported comparable dual-organ efficacy in pancreatitis models, making AZD8309 the evidence-backed choice for gastrointestinal inflammation research.

Mechanistic Studies Requiring Isolated CXCR2 Pathway Interrogation

For research applications demanding selective CXCR2 antagonism without CXCR1 cross-reactivity, AZD8309 offers a cleaner pharmacological profile compared to dual CXCR1/CXCR2 antagonists such as Navarixin (SCH-527123) . Studies focused on CXCR2-specific signaling, chemotaxis mechanisms, or pathway dissection benefit from AZD8309's selective CXCR2 targeting, reducing confounding variables introduced by concurrent CXCR1 modulation.

Reversible Antagonist Studies Requiring Washout and Recovery Protocols

AZD8309's competitive reversible binding kinetics distinguish it from slowly reversible CXCR2 antagonists like AZD5069 [3]. Researchers designing washout experiments, reversibility assays, or studies requiring controlled termination of receptor blockade should select AZD8309 to avoid the prolonged target engagement and insurmountable antagonism characteristic of slowly reversible compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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